Product packaging for Bromodiphenylmethane(Cat. No.:CAS No. 776-74-9)

Bromodiphenylmethane

Cat. No.: B105614
CAS No.: 776-74-9
M. Wt: 247.13 g/mol
InChI Key: OQROAIRCEOBYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives in Benzylic Halide Research

The study of benzylic halides, compounds containing a halogen atom attached to a benzylic carbon, has a rich history intertwined with the development of modern organic chemistry. wisdomlib.org Early investigations into the reactivity of these compounds were pivotal in establishing fundamental concepts of reaction mechanisms. The work of Charles Friedel and James Crafts in 1877, while focused on the alkylation and acylation of aromatic rings, laid the groundwork for understanding the electrophilic nature of intermediates derived from benzylic and other alkyl halides. wikipedia.orgbyjus.com

Throughout the 20th century, detailed kinetic studies on benzylic halides, including benzyl (B1604629) chloride and its derivatives, helped to elucidate the nuances of nucleophilic substitution reactions. britannica.com These investigations led to the clear differentiation between first-order (SN1) and second-order (SN2) pathways. pressbooks.pubwinthrop.edu The unique stability of the benzyl carbocation intermediate was a key finding, explaining the propensity of many benzylic halides to react via an SN1 mechanism. This foundational research provided the essential framework for understanding the reactivity of more complex systems like bromodiphenylmethane.

Significance of Benzhydryl Bromides in Modern Synthetic Strategies

Benzhydryl bromides, with this compound as the parent compound, are highly significant in modern organic synthesis due to their distinct reactivity. scbt.com The benzhydryl moiety is particularly valued as a protecting group for sensitive functional groups, such as alcohols and phenols, during multi-step syntheses. lookchem.com For instance, in the Bartoli synthesis of 7-hydroxyindole (B18039), the benzhydryl group is preferred over the more common benzyl group to protect a 2-nitrophenol (B165410) intermediate. lookchem.comchemicalbook.comchemicalbook.infishersci.se This protection is typically achieved by reacting the phenol (B47542) with this compound in the presence of a base like potassium carbonate. lookchem.comfishersci.se The benzhydryl group can later be removed under relatively mild conditions, such as hydrogenolysis. chemicalbook.comchemicalbook.infishersci.se

Beyond their role as protecting groups, benzhydryl bromides are key reagents in the synthesis of various pharmaceutically active compounds. chemicalbull.com this compound is a crucial precursor in the synthesis of the antihistamine drug Diphenhydramine (B27) (Benadryl) and the vasodilator Cinnarizine. chemicalbook.com It is also used to synthesize novel fatty acid amide hydrolase (FAAH) inhibitors, which have potential applications in pain management and the treatment of neurological disorders. lookchem.comchemicalbook.com

Table 1: Applications of this compound in Organic Synthesis

Product/Intermediate Synthesized Synthetic Application Reference(s)
Benzhydryl-protected 2-nitrophenol Intermediate in the Bartoli synthesis of 7-hydroxyindole. lookchem.comchemicalbook.comfishersci.se
Diphenhydramine (Benadryl) Key reagent in the Williamson ether synthesis step. chemicalbook.com
Cinnarizine Used for the N-alkylation of piperazine (B1678402). chemicalbook.com
O-(triazolyl)methyl carbamates Reagent for creating a class of FAAH inhibitors. lookchem.comchemicalbook.com

Structural Features and Reactive Sites in this compound for Chemical Transformations

This compound, also known as diphenylmethyl bromide, possesses a unique structure that dictates its chemical behavior. lookchem.comchemicalbull.com It consists of a central carbon atom bonded to two phenyl rings, a hydrogen atom, and a bromine atom. guidechem.com This structure leads to specific reactive sites that are exploited in chemical transformations.

The primary site of reactivity is the highly polarized carbon-bromine (C-Br) bond. The bromine atom is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. pressbooks.pubsmolecule.com The compound readily undergoes nucleophilic substitution reactions, where the bromine is replaced by a variety of nucleophiles. smolecule.com

The reaction can proceed through either an SN1 or SN2 mechanism, with the pathway being influenced by the reaction conditions and the nucleophile. researchgate.netnih.gov The SN1 pathway is particularly favored due to the exceptional stability of the resulting diphenylmethyl (benzhydryl) carbocation. This stability arises from the delocalization of the positive charge across the two adjacent phenyl rings through resonance. Kinetic studies have shown that the rates of SN1 solvolysis reactions for benzhydryl bromides are significantly influenced by the electronic properties of the electrophile. nih.gov While the C-Br bond is the most reactive site, the phenyl rings can also undergo electrophilic aromatic substitution, although this typically requires harsher conditions. smolecule.comcymitquimica.com

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 776-74-9 scbt.comguidechem.com
Molecular Formula C₁₃H₁₁Br scbt.combiosynth.com
Molecular Weight 247.13 g/mol scbt.combiosynth.com
Appearance Orange-red to orange-brown low melting solid or tan crystalline powder. chemicalbook.comguidechem.comthermofisher.com
Melting Point 36-42 °C (97-108 °F) fishersci.sethermofisher.com
Boiling Point 183-185 °C (361-365 °F) at 20 mmHg fishersci.se
Solubility Insoluble in cold water; decomposed by hot water. chemicalbook.comchemicalbook.infishersci.se

Table 3: Research Findings on the Reactivity of Benzhydryl Bromides

Research Focus Key Finding Significance Reference(s)
Solvolysis Kinetics The solvolysis of benzhydryl bromide follows a unimolecular (SN1) pathway in polar protic solvents. Demonstrates the stability of the benzhydryl carbocation intermediate. chemicalbook.comresearchgate.net
Mechanistic Studies Anion-binding catalysts can promote SN1 pathways for the reaction of this compound with aldehydes. Provides a method for enantioselective alkylation via a carbocationic intermediate. nih.gov
Ritter-type Amidation The reaction of benzhydryl bromide in acetonitrile (B52724) can be influenced by halogen bond donors. Highlights the role of noncovalent interactions in directing reaction pathways. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11Br B105614 Bromodiphenylmethane CAS No. 776-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[bromo(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQROAIRCEOBYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Record name DIPHENYLMETHYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/621
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870774
Record name Bromodiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diphenylmethyl bromide is a white crystalline solid. A lachrymator. In the presence of moisture corrosive to tissue and most metals., White solid; [CAMEO] Light brown solid with a pungent odor; [Alfa Aesar MSDS]
Record name DIPHENYLMETHYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/621
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromodiphenylmethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20374
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

776-74-9
Record name DIPHENYLMETHYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/621
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromodiphenylmethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=776-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromodiphenylmethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1'-(bromomethylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bromodiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMODIPHENYLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS6ZRZ2QNN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Bromodiphenylmethane and Its Analogues

Established Laboratory Synthesis Routes

Traditional laboratory-scale synthesis of bromodiphenylmethane primarily relies on the halogenation of diphenylmethane (B89790) precursors in batch reactors. These methods, while established, are often subject to challenges in selectivity and yield optimization.

Halogenation of Diphenylmethane Precursors

The most common laboratory method for synthesizing this compound is through the free-radical bromination of diphenylmethane at the benzylic position. This transformation is typically achieved using N-Bromosuccinimide (NBS) as the brominating agent. The reaction, known as the Wohl-Ziegler bromination, is generally carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, which can be light (UV irradiation) or a chemical initiator such as azobisisobutyronitrile (AIBN). stackexchange.comwikipedia.orgorganic-chemistry.org The benzylic position of diphenylmethane is particularly susceptible to radical abstraction due to the resonance stabilization of the resulting diphenylmethyl radical. stackexchange.comorganic-chemistry.org

An alternative, more direct method involves the reaction of diphenylmethane with elemental bromine (Br₂). researchgate.net This reaction is typically performed at elevated temperatures, for instance, by heating diphenylmethane and adding bromine while maintaining the temperature around 130°C under illumination. researchgate.netresearchgate.net Another precursor that can be utilized is benzhydrol (diphenylmethanol). The hydroxyl group of benzhydrol can be converted to a bromine atom, though this route is less common than the direct bromination of the hydrocarbon.

Modifications and Yield Optimization in Batch Synthesis

Optimizing the yield and minimizing byproducts are critical concerns in the batch synthesis of this compound. In the Wohl-Ziegler reaction, a key parameter is maintaining a low, constant concentration of molecular bromine to suppress competitive electrophilic addition to the aromatic rings. organic-chemistry.org NBS is particularly effective because it provides this low concentration of Br₂ throughout the reaction. wikipedia.org

Several factors influence the outcome of the batch synthesis:

Reagent Stoichiometry : The molar ratio of the brominating agent to the substrate is crucial. While a stoichiometric amount of NBS is theoretically required, adjustments may be needed based on reaction scale and conditions. wikipedia.org

Solvent Choice : Carbon tetrachloride has historically been the solvent of choice due to its inertness and the convenient insolubility of the succinimide (B58015) byproduct, which floats to the surface, indicating reaction completion. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental impact, alternative solvents like trifluorotoluene have been proposed. wikipedia.org Acetonitrile (B52724) has also been used effectively. organic-chemistry.org

Initiation and Temperature : The reaction requires initiation by UV light or a radical initiator like AIBN and is typically conducted at the reflux temperature of the solvent. wikipedia.org For direct bromination with Br₂, temperatures around 100-130°C are common. researchgate.netenvironmentclearance.nic.in

Byproduct Formation : A significant challenge is the formation of dithis compound (B1621529) and other polybrominated species. Over-bromination can be mitigated by careful control of stoichiometry and reaction time. Another potential side reaction is the hydrolysis of the product, this compound, to benzhydrol, especially if moisture is present. mdpi.com

The following table summarizes various batch synthesis approaches and their reported yields.

PrecursorReagent(s)SolventConditionsYield (%)Reference(s)
DiphenylmethaneNBS, Radical InitiatorCCl₄Heat81%
DiphenylmethaneBromine (Br₂)None130°C, LightNot specified researchgate.netresearchgate.net
DiphenylmethaneNBS, TrBF₄ CatalystDichloromethane (B109758)55W Fluorescent Light71% (as alcohol after hydrolysis) diva-portal.org

Innovations in Continuous Flow Chemistry for this compound Production

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing, offering significant advantages in safety, efficiency, and scalability for the production of this compound and its derivatives. virginia.eduscispace.com The synthesis of analogues like diphenhydramine (B27) from this compound has been extensively studied in flow systems, highlighting the technology's potential. researchgate.netnih.gov

Microfluidic Systems for Enhanced Reaction Control

Microfluidic reactors, or microreactors, provide a platform for chemical synthesis with superior control over reaction parameters compared to batch systems. polyu.edu.hk Their high surface-area-to-volume ratio allows for extremely efficient heat transfer, enabling precise temperature control and the safe execution of highly exothermic reactions. nih.govpolyu.edu.hk This enhanced control is particularly beneficial for bromination reactions, which can be difficult to manage in large batch vessels. rsc.org

In the context of producing this compound analogues, glass microreactor chips have been used to screen reaction conditions, such as temperature and residence time, with high precision. nih.gov The rapid mixing achieved in microchannels ensures homogeneous reaction mixtures, which can lead to higher yields and reduced byproduct formation. polyu.edu.hk This technology allows for the exploration of reaction conditions, such as very high temperatures (e.g., 200°C), that are often inaccessible or unsafe in batch reactors, potentially leading to significantly accelerated reaction rates. nih.gov

Automated Process Optimization in Flow Synthesis

A key advantage of continuous flow systems is their compatibility with automation and online analytical techniques for rapid process optimization. acs.orgthieme-connect.com Systems have been developed that integrate microfluidic reactors with online monitoring tools, such as mass spectrometry (MS), to provide real-time data on reaction performance. nih.govresearchgate.net

This integration enables automated optimization routines where algorithms, such as the Simplex method or Bayesian optimization, adjust reaction parameters (e.g., temperature, flow rate, stoichiometry) based on the live analytical feedback to autonomously find the optimal conditions for yield or selectivity. acs.orgacs.org For example, in the synthesis of diphenhydramine from this compound, electrospray ionization mass spectrometry (ESI-MS) has been used as a process analytical tool (PAT) to monitor the reaction and facilitate optimization. nih.gov This automated, high-throughput approach drastically reduces the time and materials required for reaction development compared to traditional one-at-a-time batch experiments. acs.orgresearchgate.netnih.gov

Catalytic Approaches in this compound Synthesis

The use of catalysts in the synthesis of this compound offers a pathway to milder reaction conditions, improved selectivity, and higher efficiency. Catalytic methods can activate the substrate or the halogenating agent, often avoiding the need for harsh conditions or radical initiators.

One notable development is the use of carbocations as catalysts for benzylic bromination. Research has shown that a trityl cation (TrBF₄) can catalyze the bromination of diphenylmethane using NBS under mild conditions, such as irradiation with a standard fluorescent light bulb in a solvent like dichloromethane. diva-portal.orgdiva-portal.org This method demonstrates high chemoselectivity for the benzylic C-H bond. Interestingly, in this system, the product was found to hydrolyze to the corresponding alcohol during purification, yielding benzhydrol. diva-portal.org

Other catalytic systems for electrophilic halogenation have also been explored. For instance, specially designed selenium compounds can act as catalysts in conjunction with NBS for bromination reactions. researchgate.net Photocatalysis represents another frontier, where visible-light-active photocatalysts, such as Eosin Y, can promote the selective bromination of C(sp³)-H bonds under mild conditions. mdpi.com These catalytic approaches offer greener and more efficient alternatives to traditional methods, reducing the reliance on high temperatures and stoichiometric initiators.

Recyclable Catalysts and Green Chemistry Principles

A significant area of focus has been the application of solid acid catalysts, which offer a greener alternative to traditional homogeneous catalysts like aluminum chloride (AlCl3) and sulfuric acid (H2SO4) that are difficult to separate and recycle. researchgate.netresearchgate.net Heterogeneous catalysts, such as metal oxides and zeolites, are advantageous because they exist in a different phase from the reactants, simplifying their removal from the reaction mixture through filtration and enabling their reuse. catalysis.blog For instance, zeolites, which are microporous aluminosilicate (B74896) minerals, have been investigated for the benzylation of benzene (B151609). etsu.edu Delaminated zeolite catalysts, in particular, have demonstrated higher activity and a longer lifespan compared to conventional zeolites in the synthesis of diphenylmethane derivatives. rsc.org

Heteropoly acids (HPAs) represent another class of highly effective and recyclable catalysts for Friedel-Crafts type reactions. researchgate.net HPAs like 12-tungstophosphoric acid (H3PW12O40) possess strong Brønsted acidity, approaching superacid levels, making them exceptionally active. researchgate.net They can be used in their pure form or supported on materials like silica (B1680970), which enhances their catalytic activity and facilitates their recovery and reuse. oup.comscilit.com The use of silica-supported heteropoly acids has been shown to be effective in the benzylation of aromatic hydrocarbons with benzyl (B1604629) chloride. oup.com Furthermore, these catalysts can be employed in biphasic systems, where they remain in the aqueous phase and can be easily recycled by simple drying. researchgate.net

Influence of Catalyst Properties on Reaction Efficiency

The efficiency of synthesizing this compound and its analogues is critically dependent on the intrinsic properties of the chosen catalyst. Key parameters that dictate catalytic performance include the catalyst's acidity, surface area, particle size, and the stability of its active sites. samaterials.comnih.gov

Acidity is a primary determinant of catalytic activity in Friedel-Crafts reactions. The strength and density of acid sites, which can be either Brønsted or Lewis in nature, directly influence the rate of reaction. scilit.com For example, in the synthesis of diphenylmethane, catalysts with strong acid sites are more effective. Tungstophosphoric acid supported on H-Beta zeolite has shown high conversion rates of benzyl alcohol and high selectivity for diphenylmethane, which is attributed to a good combination of suitable pore size and a large number of accessible strong acid sites. indexcopernicus.com The acidic properties of niobium oxide have also been noted for their potential in converting sugars, highlighting the importance of acidity in catalytic transformations. mdpi.com

The surface area and porosity of a catalyst are also crucial. A higher surface area generally translates to a greater number of active sites available for the reaction, thus increasing the reaction rate. samaterials.com The pore structure is particularly important in preventing diffusion limitations, where reactants cannot reach the active sites or products cannot easily exit, which can lead to catalyst deactivation. Mesoporous materials like MCM-41, when used as a support for catalysts like 12-tungstophosphoric acid, provide a high surface area and a suitable porous network for efficient catalysis.

The particle size of the catalyst can significantly impact its activity and selectivity. Smaller particles have a higher surface-area-to-volume ratio, which provides more active sites for the reaction to occur. samaterials.com By controlling the particle size, it is possible to tune the catalyst to optimize the yield of the desired product. samaterials.com

Finally, the stability of the catalyst is paramount for its reusability. The active sites must remain effective over multiple reaction cycles. nih.gov The choice of support material can play a role in the stability of the catalyst by preventing the leaching of active components. For instance, silica-supported tungstosilicic acid has been shown to function as an insoluble heterogeneous catalyst, although some deactivation was observed upon repeated use. oup.com

The following interactive data table summarizes the influence of these catalyst properties on reaction efficiency.

Catalyst PropertyInfluence on Reaction EfficiencySupporting Evidence
Acidity Strong acid sites promote the formation of the carbocation intermediate, increasing the reaction rate.Tungstophosphoric acid on H-Beta zeolite showed 98.9% benzyl alcohol conversion due to strong acid sites. indexcopernicus.com
Surface Area A larger surface area provides more active sites, enhancing catalytic activity.Catalysts with a higher surface-area-to-volume ratio generally exhibit increased reactivity. samaterials.com
Porosity Appropriate pore size prevents diffusion limitations of reactants and products.The combination of suitable pore size and strong acid sites in 5%TPA-HB zeolite led to high performance. indexcopernicus.com
Particle Size Smaller particles increase the surface-area-to-volume ratio, leading to more active sites.Controlling particle size allows for tuning the catalyst to optimize product yields. samaterials.com
Stability A stable catalyst can be recycled multiple times without significant loss of activity.Silica-supported tungstosilicic acid acts as an insoluble, though slightly deactivating, heterogeneous catalyst. oup.com

Mechanistic Investigations of this compound Formation

The formation of this compound and its analogues typically proceeds through a Friedel-Crafts alkylation mechanism, which has been the subject of detailed mechanistic studies. The generally accepted pathway involves the generation of a carbocation intermediate that subsequently undergoes electrophilic aromatic substitution.

The reaction is initiated by the interaction of the alkylating agent, such as benzyl bromide, with an acid catalyst. In the case of a Lewis acid catalyst, the acid coordinates to the bromine atom, polarizing the carbon-bromine bond. With a Brønsted acid catalyst, the bromine atom is protonated. Both scenarios facilitate the cleavage of the C-Br bond to generate a benzhydryl cation (diphenylmethyl cation).

This carbocation, being a potent electrophile, then attacks the electron-rich aromatic ring of a second molecule, such as benzene. This step, the electrophilic aromatic substitution, results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Finally, a proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the diphenylmethane product. The catalyst is regenerated in this final step, allowing it to participate in further reaction cycles.

Recent mechanistic studies have also explored alternative pathways. For instance, research on the enantioselective alkylation of aldehydes with this compound using primary aminothiourea derivatives as catalysts has provided evidence for a stepwise, SN1 mechanism. nih.gov This mechanism involves anion-binding to the catalyst, which induces the formation of the benzhydryl cation from this compound. nih.gov

Furthermore, investigations into visible-light-mediated benzylic oxidation using this compound have shed light on radical-based mechanisms. thieme-connect.comresearchgate.net In these reactions, photoinduced cleavage of the C-Br bond in this compound generates bromine radicals. thieme-connect.com These radicals can then initiate a cascade of reactions, including the formation of peroxy species from molecular oxygen, leading to the oxidation of benzylic C-H bonds. thieme-connect.comresearchgate.net These studies highlight the versatility of this compound in participating in different reaction mechanisms depending on the reaction conditions and the nature of the catalyst or initiator used.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Bromodiphenylmethane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and bromodiphenylmethane serves as a classic substrate for demonstrating these pathways. numberanalytics.com The nature of the substitution mechanism, whether it proceeds via a unimolecular (SN1) or bimolecular (SN2) route, is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. numberanalytics.commasterorganicchemistry.com

SN1 Pathway Activation and Carbocation Intermediates

The SN1 reaction is a stepwise mechanism that involves the formation of a carbocation intermediate. wikipedia.org this compound is particularly prone to reacting via the SN1 pathway due to the stability of the resulting diphenylmethyl (benzhydryl) carbocation. This intermediate is stabilized by resonance, as the positive charge can be delocalized over the two phenyl rings.

The general mechanism for an SN1 reaction of this compound is as follows:

Ionization: The carbon-bromine bond breaks heterolytically, with the bromine atom taking both electrons to form a bromide ion (Br⁻) and the stable benzhydryl carbocation. This is the slow, rate-determining step. masterorganicchemistry.com

Nucleophilic Attack: The carbocation, which is planar, is then attacked by a nucleophile. This attack can occur from either face of the planar carbocation, which can lead to a racemic mixture if the carbon is a stereocenter. wikipedia.org

The SN1 pathway of this compound can be promoted through catalysis. Certain catalysts can facilitate the departure of the leaving group, thereby accelerating the formation of the carbocation intermediate. For instance, primary aminothiourea derivatives have been shown to catalyze the enantioselective alkylation of α-arylpropionaldehydes with this compound. nih.gov

The proposed mechanism for this catalysis involves the thiourea (B124793) moiety of the catalyst forming hydrogen bonds with the bromine atom of this compound. This interaction, a form of anion binding, weakens the carbon-bromine bond and promotes its cleavage to form the benzhydryl cation and a bromide anion that is stabilized by the catalyst. nih.gov This catalytic approach demonstrates a method for controlling the reactivity and stereoselectivity of SN1 reactions involving this compound. nih.gov

Kinetic isotope effects (KIEs) and linear free-energy relationships (LFERs) are powerful tools for elucidating reaction mechanisms. In the case of this compound, these studies provide strong evidence for the SN1 pathway.

A study on the α-alkylation of 2-phenylpropionaldehyde with this compound, catalyzed by a primary aminothiourea derivative, revealed a normal secondary kinetic isotope effect (kH/kD) of 1.12 when the benzhydryl proton was replaced with deuterium. nih.gov This value, being greater than 1, indicates a change in the hybridization of the electrophilic carbon from sp³ in the reactant to sp² in the transition state, which is a hallmark of carbocation formation in an SN1 mechanism. nih.govdalalinstitute.com

Furthermore, a Hammett study, which examines the effect of substituents on the reaction rate, was conducted on a series of substituted benzhydryl derivatives. The study yielded a ρ (rho) value of -1.95. nih.gov A negative ρ value signifies that electron-donating groups on the phenyl rings accelerate the reaction. ic.ac.uk This is consistent with the development of a positive charge at the benzylic carbon in the transition state, as electron-donating groups help to stabilize the forming carbocation, thus supporting an SN1 mechanism. nih.govic.ac.uk

Research Findings on this compound's SN1 Reactions
Experimental ProbeObserved ValueMechanistic Implication
Kinetic Isotope Effect (kH/kD)1.12Change in hybridization from sp³ to sp², supporting carbocation formation. nih.gov
Hammett Equation (ρ value)-1.95Buildup of positive charge in the transition state, accelerated by electron-donating groups. nih.gov
Catalyst-Induced SN1 Pathways

Steric and Electronic Effects in Nucleophilic Substitutions

Both steric and electronic factors significantly influence the nucleophilic substitution reactions of this compound.

Steric Effects: The two bulky phenyl groups attached to the central carbon atom create considerable steric hindrance. researchgate.net This steric bulk makes the backside attack required for an SN2 reaction difficult, thus favoring the SN1 pathway where the nucleophile attacks the less hindered planar carbocation. numberanalytics.com In a study comparing the reactivity of various organic halides with a nickel(II) salen complex, α-bromodiphenylmethane showed the least significant alkylation, an observation attributed to its significant steric hindrance. researchgate.net

Electronic Effects: The electronic nature of the phenyl rings plays a crucial role, particularly in SN1 reactions. As established by the negative ρ value in Hammett studies, electron-donating substituents on the aromatic rings stabilize the benzhydryl carbocation intermediate, thereby increasing the rate of the SN1 reaction. nih.gov Conversely, electron-withdrawing groups would destabilize the carbocation and slow down the reaction.

Free Radical Chemistry Involving this compound

In addition to nucleophilic substitution, this compound can undergo reactions involving free radical intermediates. This typically occurs under conditions that promote the homolytic cleavage of the carbon-bromine bond, such as exposure to UV light or the presence of radical initiators. libretexts.orgbyjus.com

Phototriggered Benzylic Oxidation Mechanisms

This compound can serve as a source of bromine radicals for the phototriggered oxidation of benzylic C-H bonds. researchgate.net This process is a valuable method for synthesizing aryl carbonyl compounds. researchgate.net The reaction is typically initiated by visible light, which promotes the formation of a bromo radical. researchgate.netorganic-chemistry.org

The proposed mechanism for this phototriggered benzylic oxidation is as follows:

Initiation: Under photo-irradiation, this compound can generate a bromine radical.

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic position of a substrate (an alkylarene), forming a resonance-stabilized benzylic radical and hydrogen bromide. organic-chemistry.org This benzylic radical then reacts with molecular oxygen (O₂) to form a peroxyl radical intermediate. researchgate.netresearchgate.net

Further Reactions: The peroxyl radical can then undergo a series of reactions, potentially involving other radical species or the starting materials, to ultimately yield the oxidized product, typically an aryl ketone or aldehyde, and regenerate a radical species to continue the chain reaction.

Peroxyl Radical Intermediates

The concept of peroxyl radical intermediates is not unique to this specific reaction but is a known phenomenon in the autoxidation of other organic compounds, such as cyclohexane. researchgate.net In the oxidation of arylalkanes, the primary hydroperoxide product reacts with the chain-carrying peroxyl radicals. researchgate.net The formation of these intermediates is crucial for the subsequent steps leading to the final oxidized products. nih.gov The reactions of peroxyl radicals, including their self-reactions and cross-reactions, often proceed through the formation of a tetroxide intermediate (RO4R'). nih.gov

Role of Bromine Source in Radical Generation

The choice of bromine source is critical in initiating radical reactions. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, serving as a convenient and safer source of bromine for radical substitution compared to molecular bromine. scribd.comontosight.ai In the Wohl-Ziegler reaction, which facilitates allylic and benzylic brominations, NBS is used to maintain a low concentration of bromine and hydrogen bromide, which is crucial to prevent unwanted side reactions. aklectures.comwikipedia.org The reaction is typically initiated by light or a radical initiator like AIBN. scribd.comwikipedia.org

In the context of diphenylmethane (B89790), its reaction with NBS in refluxing carbon tetrachloride (CCl4) yields this compound in high yield (81%). scribd.comtnou.ac.in The mechanism is a free-radical process where NBS provides a constant, low concentration of molecular bromine, which is then cleaved by an initiator to start the chain reaction. aklectures.comtnou.ac.in The bromine radical then abstracts a benzylic hydrogen from diphenylmethane, a process favored due to the stability of the resulting diphenylmethyl radical. scribd.com

This compound itself can also serve as a bromine source for certain reactions, such as in photo-triggered benzylic oxidations. researchgate.net

Chain Reaction Processes in Bromination

The bromination of alkanes, including the benzylic position of compounds like diphenylmethane, typically proceeds through a free radical chain reaction mechanism. libretexts.org This process can be broken down into three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is started by the formation of bromine radicals. This is often achieved by the homolytic cleavage of a bromine molecule (Br₂), which can be initiated by UV light or heat. libretexts.org When using N-bromosuccinimide (NBS), a trace amount of HBr reacts with NBS to produce the necessary Br₂ which is then cleaved. aklectures.com

Propagation: These are the steps that continue the chain. A bromine radical abstracts a hydrogen atom from the benzylic position of diphenylmethane, forming a resonance-stabilized diphenylmethyl radical and a molecule of hydrogen bromide (HBr). scribd.comaklectures.com This diphenylmethyl radical then reacts with a molecule of Br₂ (or another bromine source) to form the product, this compound, and a new bromine radical, which can then continue the chain. libretexts.org

Termination: The chain reaction is concluded when radicals are removed from the system. This can occur through the combination of two bromine radicals to reform Br₂, the combination of a diphenylmethyl radical with a bromine radical to form the product, or the dimerization of two diphenylmethyl radicals. libretexts.org

Electrophilic Reactions and Derivatization Strategies

While this compound is often formed through radical reactions, it can also participate in and be formed through electrophilic reactions. The bromination of aromatic rings, for instance, is a classic example of electrophilic aromatic substitution, where a polarized bromine molecule is attacked by the electron-rich aromatic ring. diva-portal.org

N-Bromosuccinimide (NBS) can also act as a source of electrophilic bromine, particularly in polar solvents. scribd.comorganic-chemistry.org It is used for the bromination of various substrates, including aromatic compounds, carbonyl derivatives, and for the formation of bromohydrins from alkenes. ontosight.aiwikipedia.orgorganic-chemistry.org For example, ketones with enolizable hydrogens can be brominated at the α-position using NBS. scribd.com

Derivatization of this compound itself often involves nucleophilic substitution at the benzylic carbon, where the bromine atom acts as a leaving group. However, the diphenylmethyl cation that could be formed is stabilized, allowing for reactions with various nucleophiles. The synthesis of the antihistamine drug diphenhydramine (B27) can be achieved from this compound and 2-(dimethylamino)ethanol in a Williamson ether synthesis type reaction. chegg.com

Other Reactive Pathways and Transformational Insights

Suzuki-Miyaura Cross-Coupling Reactions with Benzylic Electrophiles

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govwikipedia.org While highly effective, the coupling of benzylic electrophiles like this compound can present challenges. nih.gov

In one study, this compound was used as a model substrate to investigate the cross-coupling of secondary benzylic bromides. nih.gov The reaction with potassium aryltrifluoroborates, catalyzed by a palladium complex (PdCl₂(dppf)·CH₂Cl₂), aimed to produce 1,1,2-triphenylethane. The yield was approximately 30%; however, separation of the desired product from the homocoupled product of this compound proved difficult. nih.gov

More recent advancements have explored the use of other metal catalysts. For instance, a zinc-catalyzed Suzuki-Miyaura reaction has been developed for coupling benzyl (B1604629) bromides with aryl borates. In this study, this compound was effectively cross-coupled, demonstrating its viability as a substrate in non-palladium-based coupling reactions. researchgate.net This reaction is proposed to proceed via an Sₙ2 mechanism. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound

Catalyst SystemCoupling PartnerProductYieldReference
PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃Potassium Phenyltrifluoroborate1,1,2-Triphenylethane~30% (inseparable mixture) nih.gov
ZnBr₂Aryl Borate1,1-Diaryl-methane derivativeEffective coupling researchgate.net

Williamson Ether Synthesis Mechanisms

The Williamson ether synthesis is a classic organic reaction for forming ethers from an organohalide and an alkoxide. wikipedia.orgbyjus.com The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org In this mechanism, the alkoxide ion acts as a nucleophile, performing a backside attack on the electrophilic carbon atom of the organohalide, displacing the halide leaving group in a single, concerted step. wikipedia.orgyoutube.com

For this reaction to be efficient, the alkyl halide should ideally be primary or secondary. wikipedia.org Tertiary alkyl halides are prone to undergo elimination reactions instead. wikipedia.org this compound, being a secondary benzylic halide, is a suitable substrate for the Williamson ether synthesis. The stability of the potential carbocation also means that an Sₙ1 pathway could be possible under certain conditions, although the Sₙ2 mechanism is generally favored with a strong nucleophile like an alkoxide.

A practical application of this reaction is the synthesis of diphenhydramine (Benadryl®), which involves the reaction of this compound with the sodium salt of 2-(dimethylamino)ethanol (an alkoxide). chegg.com

Table 2: Key Features of the Williamson Ether Synthesis Mechanism

FeatureDescription
Reaction Type Bimolecular Nucleophilic Substitution (Sₙ2)
Nucleophile Alkoxide ion (RO⁻)
Electrophile Alkyl Halide (e.g., this compound)
Mechanism Concerted backside attack by the nucleophile, displacing the leaving group.
Substrate Preference Primary > Secondary >> Tertiary alkyl halides.

Applications of Bromodiphenylmethane in Complex Organic Synthesis

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

Bromodiphenylmethane is a key intermediate in the production of several important pharmaceutical drugs. Its ability to introduce the diphenylmethyl (benzhydryl) moiety is fundamental to the structure and activity of these compounds.

This compound is a documented precursor in some synthetic routes to modafinil (B37608), a wakefulness-promoting agent. google.com In these syntheses, this compound is reacted with thioglycolic acid to form 2-(diphenylmethylthio)acetic acid, a key intermediate. google.com This intermediate can then undergo further chemical transformations, such as acylation and amidation, to ultimately yield modafinil. google.com An alternative pathway involves the reaction of this compound with thiourea (B124793) to produce diphenylmethanethiol, which is then reacted with chloroacetic acid or chloroacetonitrile (B46850) to form precursors to modafinil. google.com

A general synthetic scheme for a modafinil precursor starting from this compound is outlined below:

Reactant 1Reactant 2Key Intermediate
This compoundThioglycolic Acid2-(Diphenylmethylthio)acetic acid

This table illustrates a common method for creating a key component in the synthesis of modafinil.

This compound is a central starting material in the synthesis of diphenhydramine (B27) hydrochloride, a widely used antihistamine. chemicalbook.comvirginia.edu The synthesis typically involves a Williamson ether synthesis, where 2-(dimethylamino)ethanol is deprotonated to form an alkoxide ion. chemicalbook.com This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of this compound to form the diphenhydramine base, 2-(benzhydryloxy)-N,N-dimethylethanamine. chemicalbook.com The final step involves the addition of hydrogen chloride to yield diphenhydramine hydrochloride. chemicalbook.com This multistep synthesis is a common experiment in undergraduate organic chemistry laboratories. acs.org

The core reaction for the synthesis of the diphenhydramine base is as follows:

Reactant 1Reactant 2ProductReaction Type
This compound2-(Dimethylamino)ethanol2-(Benzhydryloxy)-N,N-dimethylethanamineWilliamson Ether Synthesis

This table provides a summary of the key chemical transformation in the synthesis of diphenhydramine.

This compound is also utilized in the synthesis of other related compounds, such as cinnarizine. chemicalbook.com In this process, it is reacted with anhydrous piperazine (B1678402) to form benzhydryl piperazine, which is a key intermediate for cinnarizine. chemicalbook.com

This compound serves as a reagent in the synthesis of novel and potent inhibitors of fatty acid amide hydrolase (FAAH). chemicalbook.comlookchem.comlookchem.com These inhibitors have potential therapeutic applications in managing pain and various neurological disorders. lookchem.com Specifically, this compound is used to synthesize O-(triazolyl)methyl carbamates, which constitute a class of FAAH inhibitors. chemicalbook.comlookchem.comlookchem.com The benzhydryl group introduced by this compound is a key structural feature of these inhibitor molecules. lookchem.com

Synthesis of Diphenhydramine Hydrochloride and Related Compounds

Protective Group Chemistry in Multi-Step Synthesis

In complex organic syntheses involving multiple steps, it is often necessary to temporarily block or "protect" certain functional groups from undesired reactions. The benzhydryl group, introduced via this compound, serves as an effective protecting group, particularly for phenols.

The benzhydryl group is often preferred over the more common benzyl (B1604629) group for protecting sensitive functional groups during chemical reactions. lookchem.com This preference is due to its stability and the specific conditions required for its removal. lookchem.com A notable example is its use in the Bartoli synthesis of 7-hydroxyindole (B18039), where the benzhydryl group protects the 2-nitrophenol (B165410) moiety. chemicalbook.comlookchem.com The protection is achieved by reacting the phenol (B47542) with this compound in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). chemicalbook.comlookchem.com Diphenylmethyl (DPM) ethers, also known as benzhydryl ethers, are commonly used as protecting groups for alcohols in general. nih.gov

The reaction for the protection of a phenol with this compound can be summarized as:

Functional GroupProtecting ReagentBaseProduct
PhenolThis compoundPotassium CarbonateBenzhydryl ether

This table outlines the general components for the benzhydryl protection of phenols.

The removal of the benzhydryl protecting group, or deprotection, is a critical step to regenerate the original functional group once the desired synthetic transformations are complete. The method of deprotection depends on the stability of the rest of the molecule.

A common method for cleaving benzhydryl ethers is through hydrogenolysis . chemicalbook.comlookchem.com This involves reaction with hydrogen gas in the presence of a palladium catalyst. organic-chemistry.org This method is effective but may not be suitable for molecules containing other functional groups that are also susceptible to reduction, such as alkenes or alkynes.

Alternatively, benzhydryl ethers can be cleaved under acidic conditions . nih.gov This flexibility is advantageous in complex syntheses where different protecting groups need to be removed selectively under different conditions. nih.gov Strong acids can be used for this purpose, although this method is limited to substrates that are not sensitive to acid. organic-chemistry.org

Deprotection MethodReagentsKey Features
HydrogenolysisH₂, Palladium catalystMild, but can affect other reducible groups.
Acidic CleavageStrong acidUseful for acid-stable molecules.

This table compares the two primary methods for the deprotection of benzhydryl ethers.

Benzhydryl Group as a Protecting Group for Phenols

Building Block for Heterocyclic Compound Synthesis

The unique steric and electronic properties of the benzhydryl group, derived from this compound, make it a valuable moiety in the strategic construction of heterocyclic compounds.

This compound is a key reagent for introducing a protecting group in the synthesis of 7-hydroxyindole derivatives, a core structure in various biologically active molecules. In the Bartoli indole (B1671886) synthesis, the benzhydryl group is often preferred over the more common benzyl group to protect the hydroxyl function of a 2-nitrophenol precursor. lookchem.comlookchem.com

The protection step involves the reaction of a 2-nitrophenol with this compound in the presence of a weak base, such as potassium carbonate, in an acetone solvent. chemicalbook.comchemicalbook.comfishersci.se This Williamson ether synthesis yields the corresponding 7-benzyloxyindole (B21248) precursor. The bulky benzhydryl group effectively shields the hydroxyl functionality during subsequent synthetic transformations. lookchem.comfishersci.se Following the construction of the indole ring, the benzhydryl group can be selectively removed under mild conditions through hydrogenolysis to yield the final 7-hydroxyindole product. lookchem.comchemicalbook.comfishersci.se

Table 1: Role of this compound in 7-Hydroxyindole Synthesis

Step Reactants Reagents/Conditions Product Purpose
Protection 2-Nitrophenol, this compound Potassium Carbonate, Acetone 2-Nitro-1-(diphenylmethoxy)benzene Introduction of the benzhydryl protecting group. lookchem.comchemicalbook.comchemicalbook.com

Precursor for Advanced Materials and Functional Molecules

This compound's reactivity makes it a valuable precursor in the development of advanced materials and functional molecules with specific chemical and physical properties.

As an organobromine compound, this compound's utility as a flame retardant is based on the established mechanisms of brominated flame retardants (BFRs). wikipedia.org The primary mode of action occurs in the gas phase during combustion. mst.dkgreenchemicals.eu

When a material containing a BFR is heated, the compound decomposes and releases bromine radicals (Br•). kmtindustrial.com These bromine radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the flame. mst.dk This radical trapping mechanism effectively quenches the fire. goyenchemical.com Additionally, the hydrogen bromide (HBr) gas formed during this process can dilute the concentration of flammable gases and oxygen, further inhibiting combustion. greenchemicals.eugoyenchemical.com

Table 2: Mechanistic Actions of Brominated Flame Retardants

Phase Mechanism Description
Gas Phase Radical Quenching Released bromine radicals (Br•) interrupt the combustion chain reaction by trapping H• and OH• radicals. mst.dkkmtindustrial.com

This compound has been utilized as a key component in the formulation of electrorheological (ER) fluids. chemicalbook.com ER fluids are "smart" materials that exhibit a significant, rapid, and reversible change in their viscosity upon the application of an external electric field. mdpi.comanton-paar.com

These fluids are typically suspensions of electrically polarizable particles in a non-conducting or insulating liquid. mdpi.com In this context, this compound serves as the non-conducting liquid disperse medium. chemicalbook.comresearchgate.net When an electric field is applied, the suspended particles become polarized and form chain-like structures parallel to the field, which restricts the fluid's flow and dramatically increases its viscosity, causing it to behave like a solid-like gel. anton-paar.com Formulations have included polymer-type ER fluids using materials like polynaphthoquinone as the solid particles dispersed in liquid this compound. chemicalbook.com

This compound can be used as a reagent in the synthesis of diarylketones. One modern approach involves using this compound as a bromine source for the photo-triggered benzylic oxidation of diarylmethanes. researchgate.netresearchgate.net This method provides a mild pathway to valuable aryl carbonyl compounds. researchgate.net Mechanistic studies suggest that the reaction may proceed through a peroxyl radical intermediate, which is formed from the reaction between a benzylic carbon radical and molecular oxygen. researchgate.net

There has been exploration into using this compound as a starting material for the synthesis of hexaphenylbutadiene via the Wittig reaction. marshall.edumarshall.edu The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com

The proposed synthetic route involved the reaction of two moles of a Wittig reagent, prepared from this compound, with one mole of benzil (B1666583). marshall.edu The initial step required the formation of a triphenylalkylphosphonium salt by reacting this compound with triphenylphosphine. marshall.edumasterorganicchemistry.com This salt would then be treated with a strong base, such as n-butyllithium, to form the nucleophilic phosphonium (B103445) ylide. masterorganicchemistry.comyoutube.com Subsequent reaction of this ylide with the diketone benzil was considered a feasible path to constructing the conjugated hexaphenylbutadiene backbone. marshall.edu However, an attempt to carry out this specific synthesis was reported as unsuccessful and the method was abandoned. marshall.edu

Table 3: Mentioned Compounds

Compound Name
1-butylimidazolium lactate
2-benzylnaphthalene
2-bromodiphenylmethane
2-methylimidazolium glycolate
2-methylimidazolium lactate
2-Nitrophenol
7-benzyloxyindole
7-Hydroxyindole
Acetone
Benzil
Bromine
This compound
Diarylketone
Diphenylmethanone
Hexaphenylbutadiene
Hydrogen Bromide
n-butyllithium
Phenylpropene chloride
Piperazine
Polynaphthoquinone
Potassium Carbonate
Toluene

Spectroscopic and Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Mass Spectrometry (MS) Applications in Reaction Monitoring

Mass spectrometry has emerged as a powerful technique for monitoring reactions involving bromodiphenylmethane, offering high sensitivity and the ability to analyze complex mixtures directly. nih.govrsc.org Its application spans from real-time analysis to high-throughput screening, providing invaluable insights into reaction kinetics and mechanisms. researchgate.netpurdue.edu

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the real-time monitoring of solution-phase reactions. nih.gov This soft ionization technique allows for the gentle transfer of ions from solution to the gas phase, enabling the direct observation of reactants, products, and even delicate intermediates as they form and decay. walisongo.ac.idresearchgate.net When coupled with techniques like stopped-flow mixing or integrated with flow chemistry setups, ESI-MS provides a continuous stream of data on the concentrations of various species over time. researchgate.netnih.gov This real-time information is crucial for understanding reaction kinetics, optimizing reaction conditions, and elucidating reaction mechanisms. conicet.gov.ar For instance, in reactions involving this compound, ESI-MS can track the disappearance of the starting material and the appearance of the product, providing a detailed kinetic profile of the transformation. rsc.org

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) has revolutionized high-throughput experimentation in organic synthesis. purdue.edursc.org This ambient ionization method allows for the rapid analysis of samples directly from surfaces with minimal to no sample preparation. nih.gov In the context of reactions involving this compound, DESI-MS can be used to screen large libraries of reaction conditions (e.g., different catalysts, solvents, or temperatures) in a fraction of the time required by traditional methods. researchgate.netpurdue.edu By spotting arrays of reaction mixtures onto a surface and then rapidly analyzing them with DESI-MS, researchers can quickly identify promising conditions for a desired transformation. rsc.orgrsc.org This high-throughput capability significantly accelerates the discovery and optimization of new synthetic methodologies. purdue.edu

A key advantage of mass spectrometry, particularly ESI-MS, is its ability to detect and characterize transient reaction intermediates and unexpected byproducts. nih.govru.nl These species are often present in low concentrations and have short lifetimes, making them difficult to observe with other analytical techniques. rsc.org By carefully analyzing the mass spectra of a reaction mixture over time, it is possible to identify ions corresponding to proposed intermediates. chemrxiv.org Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the ion of interest is isolated and fragmented to reveal its substructure. wikipedia.org This capability is invaluable for confirming reaction mechanisms. For example, in nucleophilic substitution reactions of this compound, ESI-MS could potentially detect the transient carbocation intermediate or other key species, providing direct evidence for the proposed reaction pathway. ru.nl

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for High-Throughput Experimentation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. figshare.com It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous determination of its structure. acs.org Both ¹H and ¹³C NMR are routinely used to characterize the products of reactions involving this compound and to ensure their purity. figshare.comrsc.org

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. rsc.org For this compound, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons on the two phenyl rings and the single proton on the methine carbon. The chemical shifts and coupling patterns of these signals are unique to the structure and can be used to confirm its identity. rsc.orgchemicalbook.com For example, the integration of the signals can be used to quantify the amount of product formed in a reaction. acs.org

Table 1: ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Aromatic Protons 7.39 d 8.0 rsc.org
Aromatic Protons 7.28 t 7.0 rsc.org
Aromatic Protons 7.20 t 7.5 rsc.org
Aromatic Protons 7.15 d 8.0 rsc.org
Aromatic Protons 7.04 d 8.5 rsc.org

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific isomer.

Table 2: ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) Reference
Aromatic C 140.5 rsc.org
Aromatic C 139.7 rsc.org
Aromatic C 133.0 rsc.org
Aromatic C 131.3 rsc.org
Aromatic C 129.2 rsc.org
Aromatic C 128.7 rsc.org
Aromatic C 128.1 rsc.org
Aromatic C 127.6 rsc.org
Aromatic C 126.4 rsc.org
Aromatic C 125.1 rsc.org

Note: The chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can vary with the solvent used.

1H NMR Spectroscopy for Proton Environments

Infrared (IR) Spectroscopy for Functional Group Analysis

In the context of this compound, IR spectroscopy is instrumental in confirming the presence of key structural features. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the C-H bonds in the phenyl rings, the C-C bonds of the aromatic rings, and the C-Br bond.

Modern infrared spectroscopy predominantly utilizes Fourier Transform Infrared (FTIR) spectrometers. libretexts.org FTIR instruments collect an interferogram of the sample by using an interferometer, which is then mathematically converted into a spectrum using a Fourier transform. specac.com This approach offers significant advantages over older dispersive instruments, including higher speed and better signal-to-noise ratio. specac.com

Attenuated Total Reflectance (ATR) is a widely used sampling technique in conjunction with FTIR spectroscopy (ATR-FTIR). edinst.commt.com In ATR-FTIR, the sample is placed in direct contact with a crystal of high refractive index, such as diamond or germanium. bruker.comspecac.com The infrared beam is directed into the crystal, where it undergoes total internal reflection. mt.com This creates an evanescent wave that penetrates a short distance into the sample at the points of reflection. specac.com The sample absorbs energy from this evanescent wave at its characteristic vibrational frequencies, and the attenuated beam is then detected. specac.com A key advantage of ATR-FTIR is that it requires minimal to no sample preparation, making it suitable for analyzing solid and liquid samples directly. specac.com

For this compound, which is a solid at room temperature, ATR-FTIR would be a convenient method for analysis. The resulting spectrum would provide a molecular fingerprint, allowing for its identification and the verification of its functional groups.

Technique Description Advantages for this compound Analysis
FTIR Employs an interferometer and Fourier transform to obtain an infrared spectrum.High speed, high signal-to-noise ratio, and greater sensitivity compared to dispersive IR.
ATR-IR A sampling technique where the IR beam interacts with the sample via an evanescent wave at the surface of a crystal.Requires minimal to no sample preparation, ideal for solid samples like this compound, non-destructive. edinst.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. ualberta.ca The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. ualberta.ca These techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. ebsco.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). ebsco.com The separation is based on the different interactions of the sample components with the stationary phase. In a study involving a reaction with this compound, HPLC analysis was performed using a chiral stationary phase column (OD-H) with a mobile phase of 2% isopropanol (B130326) in hexanes at a flow rate of 1.0 mL/min to analyze the product. HPLC is crucial for determining the purity of this compound and for separating it from starting materials, products, and byproducts in a reaction mixture. ebsco.comsmolecule.com

Parameter Value/Condition
Column OD-H
Mobile Phase 2% Isopropanol in Hexanes
Flow Rate 1.0 mL/min

Table based on a specific experimental condition for analyzing a product from a reaction involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orglancashire.ac.uk In GC, the sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase. thermofisher.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This technique is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org GC-MS can be used to analyze for the presence of this compound, provided it is volatile and thermally stable enough for the conditions used. It is also a valuable tool for identifying byproducts in reactions involving this compound. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. libretexts.org It is widely used to monitor the progress of organic reactions. rochester.eduwsu.edu A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, most commonly silica (B1680970) gel. york.ac.uk

To monitor a reaction, small spots of the starting material, the reaction mixture, and often a "cospot" (a mixture of the starting material and the reaction mixture) are applied to the baseline of the TLC plate. rochester.edu The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the eluent). The eluent moves up the plate by capillary action, and the components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase. ualberta.ca The separation is visualized, often using a UV lamp if the compounds are UV-active. york.ac.uk

By comparing the spot of the reaction mixture to the starting material spot, one can determine if the starting material is being consumed. The appearance of new spots indicates the formation of products. The reaction is considered complete when the starting material spot has disappeared from the reaction mixture lane. ualberta.ca

Typical TLC Procedure for Reaction Monitoring:

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a prominent computational method for studying the electronic structure of many-body systems. It is instrumental in exploring various aspects of bromodiphenylmethane's chemical behavior.

Elucidation of Reaction Pathways and Transition States

DFT calculations have been crucial in mapping out the reaction pathways and identifying the transition states for several reactions involving this compound.

One such reaction is the hydrolysis of this compound to form diphenylmethanol. upv.es This reaction is of interest as it can be promoted by molecular knots that can accommodate the bromide anion, facilitating the cleavage of the carbon-bromine bond and the formation of a diphenylmethyl carbocation (Ph₂CH⁺). upv.es DFT calculations can model the interaction of this compound with such catalytic species, revealing the energetics of the reaction pathway. These calculations help in understanding how the catalyst stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction. upv.es

Another area of investigation is the visible-light-mediated benzylic oxidation of substrates using this compound. In these reactions, the initial step is the phototriggered homolytic cleavage of the C-Br bond in this compound, which generates a bromine radical and a diphenylmethyl radical. DFT studies can elucidate the subsequent steps, which involve the reaction of the diphenylmethyl radical with molecular oxygen to form a peroxy radical intermediate. The calculations can pinpoint the transition state for this process and determine the associated free-energy barrier. For instance, in a proposed mechanism, the oxidation of the diphenylmethyl radical proceeds through a transition state (TS1) with a calculated free-energy barrier of approximately 5.6 kcal/mol to yield a stabilized peroxy radical intermediate. chemicalbook.com

Table 1: Calculated Free-Energy Barriers for the Benzylic Oxidation Involving this compound

Reaction StepTransition StateCalculated Free-Energy Barrier (kcal/mol)
Diphenylmethyl radical + O₂ → Peroxy radical intermediateTS1~5.6

Prediction of Molecular Structures and Vibrational Frequencies

DFT calculations are widely used to predict the equilibrium geometries (molecular structures) and vibrational frequencies of molecules. For this compound, these calculations can provide insights into bond lengths, bond angles, and dihedral angles. The predicted structure can be compared with experimental data if available.

The vibrational frequencies calculated using DFT correspond to the various vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra. It is a common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, as the theoretical calculations often overestimate the frequencies due to the harmonic approximation. For the B3LYP functional with a 6-311+G(d,p) basis set, a scaling factor of 0.9679 has been recommended for vibrational frequencies. scm.com

Table 2: General Comparison of Experimental and DFT-Calculated Vibrational Frequencies

Vibrational ModeTypical Experimental Frequency Range (cm⁻¹)Expected DFT-Calculated Frequency (Scaled)
Aromatic C-H Stretch3100-3000Corresponds to experimental range after scaling
Aliphatic C-H Stretch3000-2850Corresponds to experimental range after scaling
Aromatic C=C Stretch1600-1450Corresponds to experimental range after scaling
C-Br Stretch680-515Corresponds to experimental range after scaling

Spin State Analysis in Radical Reactions

In radical reactions, the spin state of the interacting species is a critical factor in determining the reaction pathway. DFT calculations can be used to analyze the spin density distribution and the relative energies of different spin states.

In the context of the benzylic oxidation mentioned earlier, the reaction between the diphenylmethyl radical and molecular oxygen (which exists in a triplet ground state) can proceed through either a doublet or a quartet spin state. DFT calculations have shown that for C-O bond formation to occur, the spins of the oxygen and the carbon radical must be opposite (positive/negative spin densities). This arrangement is found in the doublet state, which allows for bond formation with a relatively low energy barrier. In contrast, in the quartet state, the spins have the same sign, leading to repulsion between the radical and the oxygen molecule. Therefore, the doublet spin state is the favored pathway for the oxidation process. chemicalbook.com The analysis of spin density maps provides a visual representation of the distribution of the unpaired electron, highlighting the atoms that are most likely to participate in radical reactions. figshare.comamericanpharmaceuticalreview.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not extensively documented in the literature, the methodology offers significant potential for investigating its behavior in various environments.

MD simulations could be employed to study the reaction dynamics of this compound in solution. For instance, in the hydrolysis reaction, MD simulations could model the diffusion of water molecules to the reaction center and the subsequent departure of the bromide ion. This would provide a dynamic picture of the solvent's role in the reaction, complementing the static picture from DFT calculations of the reaction pathway.

Furthermore, reactive MD simulations, which allow for the formation and breaking of chemical bonds, could be used to model the kinetics of reactions involving this compound. concord.orgnih.gov By simulating a large ensemble of molecules, it would be possible to observe reaction events and calculate rate constants, providing a deeper understanding of the factors that control the reaction rate at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or other properties. wikipedia.org Although no specific QSAR studies centered on this compound have been found, the principles of QSAR can be applied to understand how structural modifications of this compound and related diarylmethanes might affect their activity.

For a series of diarylmethane derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. chemmethod.com These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The biological activity of the compounds would be determined experimentally. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates the descriptors with the activity. chemmethod.com Such a model could be used to predict the activity of new, unsynthesized diarylmethane derivatives and to guide the design of compounds with improved properties. For example, a QSAR study on diarylmethane derivatives as inhibitors of a specific enzyme could reveal which substituents on the phenyl rings are most favorable for activity. nih.gov

Prediction of Reactivity Indices for Electrophilic Substitution

DFT-based reactivity indices are valuable tools for predicting the regioselectivity of electrophilic aromatic substitution reactions. These indices are derived from the conceptual DFT framework and provide a quantitative measure of the reactivity of different sites within a molecule. amazon.com

For an electrophilic attack on one of the phenyl rings of this compound, the most likely site of substitution can be predicted by calculating local reactivity indices such as the Fukui function or Parr functions. marshall.edumdpi.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. For an electrophilic attack, the relevant quantity is the Fukui function f⁻(r), which corresponds to the removal of an electron and indicates the sites most susceptible to attack by an electrophile.

Alternatively, the dual descriptor, Δf(r), which is the difference between the Fukui functions for nucleophilic and electrophilic attack, can provide a clearer picture of the local reactivity. marshall.edu By calculating these indices for each carbon atom in the aromatic rings of this compound, one can predict the preferred positions for electrophilic substitution. These theoretical predictions can then be compared with experimental results to validate the computational model.

Derivatives of Bromodiphenylmethane and Their Research Significance

Synthesis and Characterization of Substituted Bromodiphenylmethanes

The synthesis of substituted bromodiphenylmethanes can be achieved through several methodologies, primarily involving the bromination of a substituted diphenylmethane (B89790) precursor or by building the diphenylmethyl framework with the desired substituents already in place.

One common approach is the direct bromination of substituted diphenylmethane derivatives. For instance, the synthesis of dibromodiphenylmethane (B1621529) can be accomplished through the bromination of diphenylmethane under controlled conditions. Similarly, bromophenol derivatives have been synthesized starting from the bromination of bis(3,4-dimethoxyphenyl)methanone (B3032734), which, after subsequent reduction and demethylation steps, yields the desired substituted diphenylmethane structure. nih.gov A study detailed the bromination of bis(3,4-dimethoxyphenyl)methanone (5), which resulted in four different products (6-9) with varying degrees of bromination (mono, di, tri, and tetra Br) depending on the reaction conditions. nih.gov

Another strategy involves the acid-catalyzed alkylation of a substituted benzene (B151609) ring. For example, 4,4'-dithis compound (B1199869) can be synthesized via the acid-catalyzed alkylation of bromobenzene (B47551) with chloral (B1216628) hydrate, followed by further bromination, achieving high yields. The synthesis of unsymmetrical porphyrins bearing meso-substituted phenyl groups, which can be considered complex derivatives, has been achieved using modified Adler methods. ias.ac.in

The characterization of these synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework and confirming the position of substituents on the aromatic rings and the methylene (B1212753) bridge. nih.govias.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups present in the molecule. ias.ac.inchemmethod.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds. mdpi.com

X-ray Crystallography: This technique provides definitive proof of the molecular structure in the solid state, including bond lengths and angles. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic properties of conjugated systems, which is particularly relevant for derivatives with extended π-systems like porphyrins. ias.ac.inrsc.org

Fluorescence Spectroscopy: This method is employed to investigate the photophysical properties of fluorescent derivatives. ias.ac.inrsc.org

Table 1: Selected Synthetic Methodologies for this compound Derivatives

Derivative TypeSynthetic Precursor(s)Key Reaction TypeReference
Dithis compoundDiphenylmethaneDirect Bromination
4,4'-Dithis compoundBromobenzene, Chloral HydrateAcid-catalyzed Alkylation & Bromination
Bromophenol DerivativesBis(3,4-dimethoxyphenyl)methanoneBromination, Reduction, Demethylation nih.gov
Meso-substituted PorphyrinsSubstituted Aldehydes, PyrroleModified Adler Condensation ias.ac.in

Reactivity of this compound Derivatives

The reactivity of this compound derivatives is dominated by the presence of the bromine atom, which is a good leaving group, and the stability of the resulting diphenylmethyl (benzhydryl) carbocation or radical. The substituents on the phenyl rings can significantly influence the reaction pathways by either stabilizing or destabilizing these reactive intermediates.

Nucleophilic Substitution Reactions: The carbon-bromine bond is susceptible to cleavage, allowing for nucleophilic substitution reactions. smolecule.com These reactions often proceed via an SN1 mechanism due to the formation of the resonance-stabilized benzhydryl carbocation. Research has shown that primary aminothiourea derivatives can catalyze the enantioselective alkylation of α-branched aldehydes with this compound, providing strong evidence for a stepwise, SN1 pathway involving anion abstraction from the neutral this compound to generate a reactive cationic electrophile. nih.gov

Radical Reactions: The C-Br bond can also undergo homolytic cleavage, especially under photochemical conditions, to form a diphenylmethyl radical. This compound has been utilized as a bromine radical source for the photo-triggered aerobic oxidation of benzylic C(sp³)–H bonds. thieme-connect.com This reaction proceeds under mild, metal-free conditions and is chemoselective, favoring benzylic oxidation over aromatic bromination. thieme-connect.com Mechanistic studies suggest the involvement of a peroxyl radical intermediate formed from the reaction of a benzylic carbon radical with molecular oxygen. thieme-connect.comresearchgate.net

Reduction and Oxidation: Derivatives of this compound can undergo reduction to yield the corresponding diphenylmethane derivative. Conversely, oxidation reactions can lead to the formation of substituted benzophenone (B1666685) derivatives.

Table 2: Reactivity Patterns of this compound Derivatives

Reaction TypeKey IntermediateTypical ConditionsExample ApplicationReference
Nucleophilic Substitution (SN1)Benzhydryl CarbocationCatalyst (e.g., aminothiourea), Polar SolventsAsymmetric α-alkylation of aldehydes nih.gov
Radical ReactionBenzhydryl RadicalVisible Light (Photochemical)Photo-triggered benzylic C-H oxidation thieme-connect.com
ReductionN/AReducing agents (e.g., LiAlH₄, H₂/Pd)Synthesis of diphenylmethane derivatives
OxidationN/AStrong oxidizing agents (e.g., KMnO₄)Synthesis of dibenzophenone derivatives

Applications of Derivatized Compounds in Organic Synthesis and Materials Science

The tunable properties and defined reactivity of this compound derivatives make them valuable in diverse fields, from the synthesis of complex organic molecules to the development of advanced materials.

Applications in Organic Synthesis:

Pharmaceutical Intermediates: this compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. smolecule.com For example, it is a key building block in the synthesis of Modafinil (B37608), a drug used to treat sleep disorders. chemicalbook.com It is also used as a reagent in the synthesis of O-(triazolyl)methyl carbamates, which are potent inhibitors of the enzyme fatty acid amide hydrolase (FAAH), a target for treating anxiety and chronic pain. chemicalbook.com

Protecting Groups: The benzhydryl group, introduced via a this compound derivative, serves as a robust protecting group for sensitive functionalities like phenols. lookchem.com For instance, it was used to protect a 2-nitrophenol (B165410) moiety during the Bartoli synthesis of 7-hydroxyindole (B18039). lookchem.com The protection is typically achieved by reacting the substrate with the benzhydryl bromide in the presence of a base, and the group can be removed later by hydrogenolysis. lookchem.com

Building Blocks: These compounds are versatile halogenated building blocks for constructing more complex molecular architectures. lookchem.com They are used in the synthesis of dyes, polymers, and other specialty organic compounds. smolecule.com

Applications in Materials Science:

Flame Retardants: Dithis compound is utilized as a flame retardant in polymer formulations. Its high bromine content enhances the fire resistance of plastics like polycarbonates and epoxy resins, making them suitable for use in electrical and electronic equipment.

High-Performance Polymers: Derivatives of this compound serve as precursors and monomers for advanced polymers. Dithis compound is a precursor for synthesizing 4,4′-dihydroxydiphenylmethane, a monomer used in high-performance polymers. It has also been incorporated into block copolymers to enhance material properties.

Liquid Crystals: The rigid structure of certain this compound derivatives makes them suitable for applications in liquid crystal displays (LCDs), where their structural properties can enhance optical anisotropy.

Solid-State Chemistry: The bromine atom in these derivatives can participate in non-covalent interactions, such as chalcogen bonding (ChB), which have applications in solid-state chemistry and materials science for creating specific supramolecular architectures. researchgate.net

Table 3: Applications of this compound Derivatives

FieldSpecific ApplicationExample Compound/DerivativeSignificanceReference
Organic SynthesisPharmaceutical IntermediateThis compoundSynthesis of Modafinil and FAAH inhibitors chemicalbook.com
Protecting GroupBenzhydryl (from this compound)Protection of phenols in multi-step synthesis lookchem.com
Building BlockThis compoundSynthesis of dyes and polymers smolecule.com
Materials ScienceFlame RetardantDithis compoundImproves fire resistance of plastics
High-Performance PolymersDithis compoundMonomer precursor for advanced polymers
Liquid Crystals(Unspecified) DerivativesEnhances optical anisotropy in LCDs

Advanced Topics in Bromodiphenylmethane Research

Electrochemical Studies of Bromodiphenylmethane

Electrochemical methods provide a powerful lens for examining the intricate reaction mechanisms of this compound. Techniques such as cyclic voltammetry and controlled-potential electrolysis have been instrumental in elucidating the behavior of this compound during reduction processes, particularly in the presence of catalysts. txst.eduresearchgate.net

The catalytic reduction of this compound is a key area of electrochemical research. Studies have employed electrogenerated catalysts, such as ligand-reduced nickel(II) salen, to facilitate the reduction. txst.edutxst.edu In these processes, the catalyst is first reduced at an electrode and then transfers an electron to the this compound molecule in the bulk solution, regenerating the catalyst's original oxidation state. chemrxiv.org This indirect electrolysis approach can circumvent issues like high overpotentials and electrode passivation that can hinder direct electrochemical reduction. chemrxiv.org

Research involving nickel(II) salen as a catalyst for the reduction of various organic halides has revealed that steric effects play a significant role in the reaction's efficiency. txst.edu The nucleophilic attack of the ligand-reduced catalyst on the substrate is influenced by the size of the halide. For instance, the reaction efficiency follows a sequence where less sterically hindered molecules react more readily. In a comparative study, α-bromodiphenylmethane showed lower reaction efficiency compared to 1-bromooctane, benzyl (B1604629) bromide, and 1-bromomethylnaphthalene, highlighting the impact of its bulky structure on the catalytic process. txst.edu The mechanism for these catalytic reductions often involves radical intermediates. txst.eduresearchgate.net

A proposed mechanistic continuum for catalysts like nickel(II) salen involves an equilibrium between the central metal-centered reduced species and a ligand-centered reduced species. acs.org The dominant pathway may depend on the electronic properties of the substrate, with the equilibrium shifting to accommodate the reaction's requirements. acs.org

Table 1: Factors in the Catalytic Reduction of this compound

FactorObservationReference
Catalyst TypeElectrogenerated ligand-reduced nickel(II) salen is an effective catalyst. txst.edutxst.edu
MechanismInvolves radical intermediates and an EC' (electrochemical-catalytic) mechanism. txst.educhemrxiv.org
Steric EffectsThe bulky nature of this compound reduces its reaction efficiency compared to smaller organic halides. txst.edu
Catalyst StateA proposed equilibrium between metal-centered and ligand-centered reduced forms of the catalyst drives the reaction. acs.org

Cyclic voltammetry (CV) is a principal technique used to investigate the electrochemical reactions of this compound. txst.eduresearchgate.net A typical CV experiment involves scanning the potential of a working electrode linearly and recording the resulting current, which provides information on redox processes. fu-berlin.deichemc.ac.lk For this compound, CV reveals characteristic features of its reduction. txst.edu

In the presence of a catalyst like nickel(II) salen, cyclic voltammograms exhibit features characteristic of the catalytic reduction of the substrate. txst.edutxst.edu By comparing the CVs of the catalyst with and without this compound, researchers can confirm the catalytic nature of the process and study its kinetics. chemrxiv.org The increase in the catalytic current in the presence of the substrate is a key indicator of a successful catalytic cycle. acs.org

Furthermore, CV has been used to screen the catalytic activity of various metal electrodes for the reduction of benzylic halides, including this compound. klinkovalab.com These studies help in the rational design of efficient catalytic systems by analyzing the onset potentials and peak potentials for the reduction at different electrode materials like silver, copper, gold, and platinum. klinkovalab.com For instance, in the reduction of this compound, most tested metals showed high catalytic activity, with shifts in peak potential (∆Ep) ranging from 0.3 to 0.9V compared to a glassy carbon electrode. klinkovalab.com

Catalytic Reduction Processes

Stereochemical Aspects in this compound Reactions

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis, and reactions involving this compound have been a fertile ground for exploring stereochemistry. chinesechemsoc.orghilarispublisher.com

This compound serves as a key electrophile in enantioselective catalytic alkylation reactions. nih.gov These reactions aim to create chiral molecules with a high degree of enantiomeric excess. A notable example is the α-alkylation of α-branched aldehydes, which produces valuable chiral aldehydes containing α-quaternary stereocenters. nih.gov

The mechanism often proceeds through a stepwise, SN1 pathway. nih.gov In this process, a chiral catalyst facilitates the abstraction of the bromide anion from this compound, generating a benzhydryl cation intermediate. This reactive cation is then attacked by a nucleophile, with the chiral environment provided by the catalyst directing the approach to favor the formation of one enantiomer over the other. nih.gov Evidence for this SN1 mechanism comes from various studies, including kinetic isotope effects and linear free-energy relationships. nih.gov

The success of enantioselective reactions hinges on the design of the chiral catalyst. harvard.eduindagoochem.comscu.edu.cn For the alkylation of aldehydes with this compound, primary aminothiourea derivatives have been identified as uniquely effective catalysts, providing good reactivity and high enantioselectivity. nih.gov

The structure of the catalyst is critical. The primary amino group is necessary for the catalytic activity, and the thiourea (B124793) moiety plays an essential role in activating the electrophile, likely through dual hydrogen-bond donation to the bromide anion. nih.gov This anion-binding action promotes the formation of the carbocation intermediate, which is key to the SN1 pathway. nih.gov Interestingly, extensive screening has shown that relatively simple thiourea catalysts can be optimal, with more complex structures sometimes offering no additional advantage. nih.gov The development of these catalysts demonstrates that controlling reactivity through non-covalent interactions, such as hydrogen bonding, is a powerful strategy for achieving high levels of stereocontrol in bond-forming reactions. hilarispublisher.comnih.gov

Table 2: Enantioselective Alkylation of 2-Arylpropionaldehydes with this compound using a Chiral Aminothiourea Catalyst

Aldehyde Substrate (Aryl Group)Yield (%)Enantiomeric Excess (ee, %)Reference
Phenyl7596 nih.gov
4-Methoxyphenyl6096 nih.gov
4-Chlorophenyl7796 nih.gov
4-Bromophenyl8095 nih.gov
2-Naphthyl7298 nih.gov

Enantioselective Catalytic Alkylation

Green Chemistry Principles in this compound Chemistry

Green chemistry is a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. epa.govchemmethod.com The principles of green chemistry can be applied to reactions involving this compound to create more sustainable and environmentally friendly synthetic methods. researchgate.netmlsu.ac.in

Key principles of green chemistry include waste prevention, maximizing atom economy, using catalysts instead of stoichiometric reagents, and designing safer chemicals and reaction conditions. epa.govmlsu.ac.inacs.org In the context of this compound chemistry, this translates to several potential improvements. For example, photo-triggered benzylic oxidation reactions using this compound as a bromine source can be performed under mild conditions. researchgate.net Some methodologies utilize molecular oxygen, a green and inexpensive oxidant, which aligns with the goal of using safer and more sustainable reagents. researchgate.net

The use of catalysts, as discussed in the electrochemical and stereochemical sections, is inherently a green chemistry principle. txst.edunih.gov Catalysts are used in small amounts and can facilitate many reaction cycles, minimizing waste compared to stoichiometric reagents. epa.govmlsu.ac.in Furthermore, developing electrochemical methods that can be conducted at room temperature and pressure contributes to energy efficiency, another core tenet of green chemistry. acs.org The pursuit of environmentally benign solvents or even solvent-free reaction conditions represents another avenue for applying green chemistry principles to syntheses involving this compound. chemmethod.comcuni.cz

Solvent Selection and Alternative Media

The choice of solvent is a critical parameter in reactions involving this compound, significantly influencing reaction rates, yields, and even mechanistic pathways. Research into solvent effects aims to optimize synthetic efficiency and explore novel reaction environments.

In a visible-light-mediated benzylic oxidation where this compound serves as a bromine source, the solvent was found to be a key factor in optimizing the product yield. thieme-connect.com A screening of solvents demonstrated that polar protic solvents, particularly methanol (B129727), provided significantly higher yields compared to aprotic solvents. For instance, employing methanol as the solvent resulted in a 95% yield of the desired product, a substantial increase from the yields obtained in other solvents like acetonitrile (B52724) or dichloromethane (B109758) under the same conditions. thieme-connect.com

Table 1: Effect of Solvent on the Yield of a Phototriggered Benzylic Oxidation Using this compound Reaction conditions: Substrate (0.1 mmol), Ph₂CHBr, solvent (1.0 mL), under O₂ (1 atm), blue LED (30 W) irradiation, 35 °C. Data sourced from 1H NMR analysis.

SolventYield (%)
Methanol95
Acetonitrile65
Dichloromethane40
Acetone (B3395972)78
Source: thieme-connect.com

Beyond conventional organic solvents, research has explored alternative media such as ionic liquids to modulate reaction outcomes. Ionic liquids, which are salts with melting points below 100 °C, have been investigated as solvents for nucleophilic substitution reactions of this compound due to their low vapor pressure and potential to influence reaction kinetics. rsc.org

A study examining the reaction of this compound with 3-chloropyridine, which can proceed through both unimolecular (Sɴ1) and bimolecular (Sɴ2) mechanisms, found that the presence of an ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][N(SO₂)₂CF₃]), in acetonitrile had distinct effects on each pathway. rsc.orgresearchgate.net The bimolecular rate constant (k₂) saw a gradual increase with a higher concentration of the ionic liquid. rsc.org In contrast, the unimolecular rate constant (k₁) was substantially enhanced, showing at least a five-fold increase relative to pure acetonitrile. rsc.orgresearchgate.net This rate enhancement was attributed to a significant decrease in the enthalpy of activation, which was only partially offset by a decrease in the entropy of activation. rsc.org This suggests that the ionic liquid stabilizes the carbocation intermediate formed in the Sɴ1 pathway, a delocalized benzylic carbocation, to a greater extent than it does the transition state of the Sɴ2 pathway. rsc.orgresearchgate.net

Table 2: Comparative Activation Parameters for the Sɴ1 Reaction of this compound

SolventΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)
Acetonitrile~75~ -25
[Bmim][N(SO₂)₂CF₃]~50~ -80
Values are approximate, derived from comparative data presented in the study. Source: rsc.org

The ability to alter the ratio of the unimolecular to bimolecular rate constants (k₁/k₂) by simply changing the mole fraction of the ionic liquid highlights the potential of using these alternative media to control reaction mechanisms. rsc.orgresearchgate.net

Waste Minimization Strategies

A primary strategy for waste minimization is process optimization . This involves fine-tuning reaction conditions to maximize the yield of the desired product and reduce the formation of byproducts. For example, in the phototriggered oxidation using this compound, optimizing the amount of the bromine source was crucial. It was found that the quantity of this compound could be reduced to 0.8 equivalents without significantly compromising the high yield (92%), thus preventing the unnecessary use and potential waste of the reagent. thieme-connect.com

Another key approach is the development of atom-economical syntheses . This principle encourages the design of reactions where the maximum number of atoms from the reactants are incorporated into the final product. sci-hub.se Syntheses involving this compound are often substitution reactions. While these are not always perfectly atom-economical due to the departure of the bromide leaving group, their efficiency can be improved.

The use of continuous-flow synthesis represents a significant advance in waste minimization for reactions analogous to those involving this compound. sci-hub.seresearchgate.net A continuous-flow process for the synthesis of diphenhydramine (B27) from chlorodiphenylmethane (B1668796) (a related halide) and N,N-dimethylaminoethanol was developed that operates without any additional solvent. sci-hub.se The reagents are combined in a 1:1 molar ratio at a high temperature, yielding the product directly as a molten salt. sci-hub.se This method exemplifies several green chemistry principles, most notably waste minimization through the elimination of solvent and high atom economy. sci-hub.se Such a solventless approach significantly reduces the volume of chemical waste, which is often dominated by solvents. sci-hub.sesemanticscholar.org

Table 3: Key Waste Minimization Strategies in Chemical Synthesis

StrategyDescriptionApplication in this compound Chemistry
Process Optimization Adjusting reaction parameters (e.g., solvent, catalyst, reagent ratios) to maximize yield and selectivity. numberanalytics.comReducing the amount of this compound reagent needed in a reaction to minimize excess chemical waste. thieme-connect.com
Solventless Reactions Conducting reactions in the absence of a solvent, often using one of the reactants as the reaction medium. sci-hub.seAnalogous continuous-flow methods can be applied, reducing the large volumes of waste typically generated by solvents. sci-hub.se
Use of Alternative Media Replacing volatile and hazardous organic solvents with greener alternatives like water or ionic liquids. rsc.orgaarf.asiaUsing ionic liquids can enhance reaction rates and allow for easier separation and potential recycling of the solvent/catalyst system. rsc.org
Catalysis Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. fudan.edu.cnUtilizing photocatalytic systems for reactions involving this compound reduces the need for stoichiometric activating agents. thieme-connect.com
Source: thieme-connect.comrsc.orgsci-hub.seaarf.asianumberanalytics.comfudan.edu.cn

Furthermore, the selection of safer and more environmentally benign solvents and reagents is a cornerstone of waste prevention. aarf.asia As discussed in the previous section, the move towards alternative media like ionic liquids is not only for kinetic control but also aligns with green chemistry goals, as they are non-volatile, reducing air pollution and exposure risks. rsc.org The deliberate design of chemical processes with a focus on recycling and reuse of materials is an essential strategy for creating a more sustainable chemical industry. solubilityofthings.com

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems

The development of innovative catalytic systems is crucial for unlocking the full potential of bromodiphenylmethane in organic synthesis. Current research is moving beyond traditional methods to explore photocatalysis, organocatalysis, and supramolecular catalysis to achieve reactions under milder conditions with higher selectivity.

Photocatalysis: Visible-light-mediated reactions represent a significant green chemistry approach. Recent studies have demonstrated the use of this compound itself as a bromine radical source for phototriggered benzylic C(sp³)–H oxidation. Current time information in Vanderburgh County, US.thieme-connect.com Under blue LED illumination, this compound undergoes homolytic cleavage to generate a bromine radical. This radical initiates an aerobic oxidation pathway to convert various benzylic substrates into valuable aryl carbonyl compounds. Current time information in Vanderburgh County, US.thieme-connect.com This metal-free approach is noted for its mild conditions and high chemoselectivity for benzylic oxidation over aromatic bromination. Current time information in Vanderburgh County, US.thieme-connect.com The development of new photocatalysts, including metal-organic frameworks (MOFs) and dye-sensitized semiconductors, is an active area of research that could further enhance the efficiency and substrate scope of such transformations. mdpi.comuni-hannover.denih.gov

Organocatalysis: Asymmetric organocatalysis offers a powerful strategy for synthesizing chiral molecules without relying on metal catalysts. Researchers have successfully employed primary aminothiourea derivatives to catalyze the enantioselective alkylation of α-branched aldehydes with this compound. nih.gov This reaction proceeds through an S_N1-like mechanism where the catalyst is believed to activate this compound via anion binding, facilitating the formation of a benzhydryl cation. nih.gov Future work in this area will likely focus on designing new, highly effective organocatalysts to expand the range of enantioselective transformations involving this compound. dokumen.pubthieme-connect.com

Supramolecular Catalysis: An exciting and nascent field is the use of complex molecular architectures to catalyze reactions. For instance, a Zn(II)–pentafoil knot has been shown to act as a receptor that can bind a bromide anion within its central cavity. chinesechemsoc.org This binding promotes the hydrolysis of this compound by facilitating the cleavage of the carbon-bromine bond and stabilizing the resulting diphenylmethyl carbocation. chinesechemsoc.org Similarly, switchable supramolecular systems, such as ditopic hydrogen-bonded macrocycles, have been shown to catalyze the reaction of this compound with methanol (B129727), with the catalytic activity being controlled by external stimuli like temperature. unistra.fr This emerging area, termed "molecular nanotopology," points toward the future design of highly specific, enzyme-mimicking catalysts and molecular machines. chinesechemsoc.orgunistra.frnumberanalytics.comchemrxiv.org

Table 1: Emerging Catalytic Systems Involving this compound
Catalytic System TypeCatalyst ExampleReaction TypeKey FeatureReference
PhotocatalysisVisible Light (Blue LED) / No external catalystBenzylic C–H OxidationThis compound acts as a self-initiating Br radical source; metal-free. Current time information in Vanderburgh County, US.thieme-connect.com
OrganocatalysisPrimary Aminothiourea DerivativesEnantioselective α-Alkylation of AldehydesCatalysis proceeds via an S_N1-like pathway induced by anion-binding. nih.gov
Supramolecular CatalysisZn(II)–Pentafoil KnotHydrolysisMolecular knot's cavity facilitates C-Br bond cleavage by binding the bromide anion. chinesechemsoc.org
Supramolecular CatalysisDitopic H-Bonded MacrocycleMethanolysisCatalytic activity is switchable and can be controlled by external stimuli. unistra.fr

Integration with Automated Synthesis Platforms

The automation of chemical synthesis is poised to revolutionize research and development by increasing speed, reproducibility, and efficiency. scribd.com this compound and its reactions are being integrated into these next-generation platforms, which combine flow chemistry, robotics, and artificial intelligence (AI).

Flow Chemistry: Continuous flow technology offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and ease of scalability. acs.orgbeilstein-journals.org The synthesis of the pharmaceutical ingredient diphenhydramine (B27) from this compound has been successfully demonstrated and optimized using microfluidic flow systems. rsc.orgresearchgate.netresearchgate.net These systems allow for rapid screening of reaction conditions (e.g., temperature and residence time) to maximize yield. rsc.org For example, an optimal process for reacting chlorodiphenylmethane (B1668796) was achieved at 200 °C with a residence time of just one minute. rsc.org Ultrafast syntheses, such as the preparation of an antimalarial drug from benzhydryl bromide in milliseconds, have been achieved in capillary microreactors. rsc.org

AI-Driven Robotic Systems: The convergence of robotics and AI is creating fully autonomous synthesis platforms. liverpool.ac.ukaimlprogramming.comfortunejournals.com Systems like "RoboChem" and "Synbot" can plan synthetic routes, execute experiments, and optimize reaction conditions with minimal human intervention. scribd.com While not always specific to this compound, these platforms are designed for a broad range of organic reactions, including photocatalysis and cross-coupling, where this compound is a relevant substrate. scribd.com AI algorithms, such as Bayesian optimization and genetic algorithms, can analyze data from online monitoring tools (e.g., mass spectrometry, NMR) in real-time to intelligently guide the optimization process, accelerating the discovery of new molecules and efficient synthetic pathways. rsc.orgpreprints.org The future will see greater use of these closed-loop systems, where AI-driven decisions instantly refine subsequent experiments, drastically reducing the time required for chemical discovery. preprints.orgresearchgate.net

Table 2: Automation in Synthesis Involving Benzhydryl Halides
TechnologyApplication ExampleKey AdvantagesReference
Flow Chemistry / MicrofluidicsSynthesis of DiphenhydramineRapid optimization of temperature and residence time; increased production rate. rsc.orgresearchgate.net
Flow Chemistry / Capillary MicroreactorSynthesis of 2-(benzhydrylthio)benzo[d]oxazoleDrastic reduction of reaction time to milliseconds; high throughput. rsc.org
AI-Driven RoboticsGeneral Organic Synthesis OptimizationAutonomous planning, execution, and optimization of reactions; high-throughput screening. scribd.compreprints.org
Integrated Flow and AnalysisContinuous Synthesis and PurificationOn-line reaction monitoring with Mass Spectrometry (MS) for real-time optimization. rsc.orgresearchgate.net

Exploration of New Reactive Pathways

Fundamental research into the reactivity of this compound continues to uncover novel mechanistic pathways, expanding its synthetic utility. These explorations are leading to the development of reactions with unique selectivity and under unconventional conditions.

A key area of development is in visible-light-mediated reactions where this compound acts as a bromine radical initiator. thieme-connect.com This photo-triggered process enables the aerobic oxidation of benzylic C-H bonds through a proposed peroxyl radical intermediate, offering a mild, metal-free alternative to classical oxidation methods. thieme-connect.com This radical pathway demonstrates high chemoselectivity, avoiding common side reactions like aromatic bromination. thieme-connect.com

Another emerging frontier involves exploiting the S_N1 reactivity of this compound through organocatalysis. Anion-binding catalysts, such as primary aminothioureas, have been shown to facilitate the formation of the benzhydryl cation, enabling enantioselective alkylation reactions. nih.gov Competition experiments have confirmed a preference for this S_N1-like pathway with this compound over the S_N2 pathway favored by less sterically hindered electrophiles like benzyl (B1604629) bromide. nih.gov

Furthermore, the influence of unconventional solvent systems on reaction pathways is being investigated. Studies in ionic liquids have provided detailed kinetic insights into the competition between unimolecular (S_N1) and bimolecular (S_N2) substitution processes, demonstrating that the solvent environment can be tuned to favor one pathway over the other. lookchem.com This research opens doors to controlling reaction mechanisms and product outcomes through solvent engineering.

Advanced Materials Applications Beyond Current Scope

The unique structural and reactive properties of the benzhydryl group derived from this compound make it a promising component for next-generation materials. Research is extending beyond its use as a simple protecting group to incorporate it into functional polymers, supramolecular assemblies, and smart materials. smolecule.com

Stimuli-Responsive Polymers: There is a growing interest in "smart" polymers that can change their properties in response to external stimuli like light, pH, or temperature. rsc.orgmdpi.com The benzhydryl moiety is a candidate for inclusion in such systems. For example, related compounds are used as photoremovable protecting groups, suggesting that polymers functionalized with benzhydryl groups could be designed to be photo-degradable or photo-responsive. 182.160.97mdpi.com The incorporation of this compound or its derivatives as initiators or monomers in polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), could lead to novel polymers with tailored functionalities and architectures. journals.gen.trlibretexts.orggoogle.com

Supramolecular and Nanoscale Materials: Supramolecular chemistry offers a bottom-up approach to creating complex, functional materials from molecular components held together by non-covalent forces. unistra.frnumberanalytics.comox.ac.ukdb-thueringen.de this compound has been used as a substrate in studies of molecular knots and machines, where its reaction is modulated by the nanoscopic environment of a supramolecular host. chinesechemsoc.orgunistra.fr This points towards the development of materials where chemical reactions can be controlled within molecular-scale cavities. Furthermore, derivatives like benzhydrylsulphinyl compounds are being explored for their own unique properties, which could be integrated into larger material systems. google.com The use of this compound to introduce bulky, rigid benzhydryl groups can also influence the physical properties of polymers and organic frameworks, potentially leading to materials with applications in electronics or as specialty chemicals. smolecule.comrsc.org Another documented application is the use of brominated diphenylmethane (B89790) in the formulation of polymer-type electrorheological fluids, which are smart materials that change viscosity under an electric field.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromodiphenylmethane
Reactant of Route 2
Reactant of Route 2
Bromodiphenylmethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.